N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the nicotinamide group.
Thiophene Synthesis: Thiophenes can be synthesized through various methods, including the Paal-Knorr synthesis, Gewald reaction, and metal-catalyzed cyclization of alkynes with sulfur sources.
Pyrazole Synthesis: Pyrazoles are commonly synthesized via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling and Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Organic Electronics: The compound’s conjugated system makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Its ability to form stable films and its electronic properties make it useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Electronic Applications: The compound’s electronic properties, such as charge transport and light emission, are influenced by its conjugated system and the presence of electron-withdrawing groups.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like dithieno[3,2-b:2′,3′-d]thiophene (DTT) are similar in structure and are used in organic electronics.
Pyrazole Derivatives: Various pyrazole-based compounds are explored for their biological activities.
Uniqueness
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is unique due to the combination of its structural motifs, which confer distinct electronic and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4OS/c17-16(18,19)14-2-1-11(9-21-14)15(24)20-5-7-23-6-3-13(22-23)12-4-8-25-10-12/h1-4,6,8-10H,5,7H2,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNAUEOEIRDOAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCN2C=CC(=N2)C3=CSC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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